2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with cellular processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3,4-thiadiazole: Similar structure but lacks the phenoxy and propanamide groups.
5-phenyl-1,3,4-thiadiazol-2-amine: Contains an amine group instead of the propanamide group.
Uniqueness
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the phenoxy and propanamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3O2S/c1-8(16-9-5-3-2-4-6-9)10(15)13-11-14-12-7-17-11/h2-8H,1H3,(H,13,14,15) |
InChI Key |
MZJJWONPWRYCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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